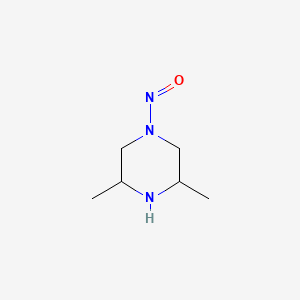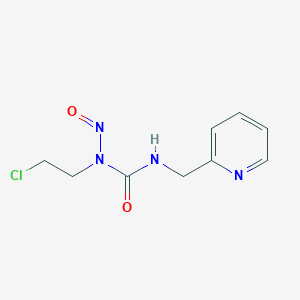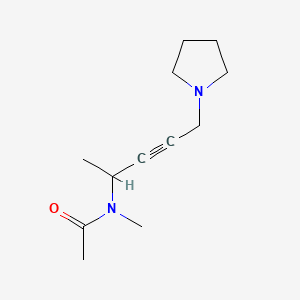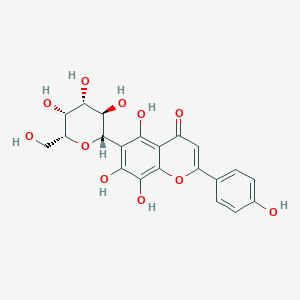
Stavudine triphosphate
Overview
Description
Stavudine triphosphate is a phosphorylated derivative of stavudine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. This compound inhibits the HIV reverse transcriptase enzyme by competing with the natural substrate, thymidine triphosphate, and acts as a chain terminator of DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stavudine triphosphate can be synthesized through the phosphorylation of stavudine. One method involves the reaction of stavudine with bis(2-chloroethyl)phosphoramidic dichloride or 4-nitrophenyl phosphorodichloridate in the presence of triethylamine in dry tetrahydrofuran. This reaction forms monochloride intermediates, which are further reacted with stavudine in tetrahydrofuran and pyridine in the presence of triethylamine to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale phosphorylation processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Stavudine triphosphate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion of stavudine to this compound.
Hydrolysis: Breakdown of this compound into stavudine and inorganic phosphate.
Oxidation and Reduction: this compound can undergo redox reactions, although these are less common in biological systems.
Common Reagents and Conditions
Phosphorylation: Bis(2-chloroethyl)phosphoramidic dichloride, 4-nitrophenyl phosphorodichloridate, triethylamine, dry tetrahydrofuran, pyridine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products
Phosphorylation: this compound.
Hydrolysis: Stavudine and inorganic phosphate.
Scientific Research Applications
Stavudine triphosphate has several scientific research applications, including:
Chemistry: Used as a model compound for studying phosphorylation reactions and nucleoside analogs.
Biology: Investigated for its role in inhibiting HIV reverse transcriptase and its effects on viral replication.
Medicine: Used in the development of antiretroviral therapies for HIV-1 infection.
Industry: Employed in the production of antiretroviral drugs and in research on drug resistance mechanisms.
Mechanism of Action
Stavudine triphosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA. Once incorporated, this compound acts as a chain terminator, preventing the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation. This results in the termination of viral DNA synthesis and inhibition of viral replication .
Comparison with Similar Compounds
Stavudine triphosphate is similar to other nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine, didanosine, and zalcitabine. it has unique properties that distinguish it from these compounds:
Zidovudine: Both zidovudine and stavudine are thymidine analogs, but stavudine is less myelosuppressive and has a different toxicity profile.
Didanosine: Stavudine and didanosine both cause peripheral neuropathy, but the mechanisms may differ.
Zalcitabine: Similar to stavudine, zalcitabine is a dideoxynucleoside, but it has a different spectrum of activity and side effects.
Similar Compounds
- Zidovudine (3’-azido-3’-deoxythymidine)
- Didanosine (2’,3’-dideoxyinosine)
- Zalcitabine (2’,3’-dideoxycytidine)
This compound’s unique mechanism of action and its role in antiretroviral therapy make it a valuable compound in the fight against HIV-1 infection.
Properties
IUPAC Name |
[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h2-4,7-8H,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQODTUNULBHF-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180822 | |
| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26194-89-8 | |
| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026194898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stavudine triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STAVUDINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZP0VJ751G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1222787.png)



